Yunaconitine chemical structure and properties
Yunaconitine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yunaconitine is a highly toxic C19-diterpenoid alkaloid found in several species of the Aconitum genus, commonly known as monkshood or wolfsbane.[1] Historically used in traditional medicine for its analgesic and anti-inflammatory properties, its narrow therapeutic window and severe cardiotoxicity and neurotoxicity present significant challenges for its clinical application.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, toxicology, and analytical methodologies of yunaconitine, intended to serve as a valuable resource for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
Yunaconitine is a complex diterpenoid alkaloid with the chemical formula C35H49NO11.[2] Its structure is characterized by a polycyclic aconitane (B1242193) skeleton.
Image of the chemical structure of Yunaconitine: (A 2D chemical structure image of yunaconitine would be placed here in a real document)
Table 1: Physicochemical Properties of Yunaconitine
| Property | Value | Source(s) |
| IUPAC Name | [8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] 4-methoxybenzoate | [2] |
| Synonyms | Guayewuanine B, Isoaconitine, Vilmorrianine B | [2] |
| CAS Number | 70578-24-4 | [2] |
| Molecular Formula | C35H49NO11 | [2] |
| Molecular Weight | 659.77 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | Not available | |
| Solubility | Soluble in DMSO, methanol, ethanol, and chloroform (B151607). Limited solubility in water. | [1] |
| Storage | Store at -20°C in a dry, dark place. | [1] |
Pharmacology and Mechanism of Action
The primary pharmacological and toxicological effects of yunaconitine are mediated through its interaction with voltage-gated sodium channels (VGSCs) on the cell membranes of excitable tissues, including the myocardium, neurons, and skeletal muscles.
Yunaconitine binds to site 2 of the α-subunit of VGSCs, leading to a persistent activation of these channels. This prolonged sodium influx disrupts normal cellular electrophysiology, causing membrane depolarization and leading to arrhythmias, neurotoxicity, and muscle paralysis.
Caption: Mechanism of action of yunaconitine.
Studies on the related alkaloid, aconitine (B1665448), suggest that downstream effects may involve the modulation of signaling pathways such as NF-κB and the NLRP3 inflammasome, contributing to its inflammatory and apoptotic effects. However, further research is required to specifically elucidate these pathways for yunaconitine.
Toxicology
Yunaconitine is extremely toxic, with a narrow margin between therapeutic and toxic doses. The primary toxic effects are cardiotoxicity and neurotoxicity, which can be fatal.
Table 2: Acute Toxicity of Yunaconitine in Mice
| Route of Administration | LD50 (mg/kg) | Source(s) |
| Oral | 2.37 | [4] |
| Intravenous | 0.200 | [4] |
Experimental Protocols
Extraction and Purification of Yunaconitine from Aconitum Species
This protocol provides a general methodology for the extraction and purification of yunaconitine from plant material. Optimization may be required depending on the specific plant species and desired purity.
Caption: General workflow for yunaconitine extraction.
Detailed Methodology:
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Extraction:
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Macerate or reflux the dried and powdered plant material with an appropriate solvent (e.g., 70% ethanol) for a sufficient period.
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Filter the extract and concentrate under reduced pressure to obtain a crude extract.[7]
-
-
Acid-Base Partitioning:
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Dissolve the crude extract in an acidic aqueous solution (e.g., 2% HCl) to protonate the alkaloids.
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Wash the acidic solution with a non-polar solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds.
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Adjust the pH of the aqueous phase to 9-10 with a base (e.g., ammonia (B1221849) solution) to deprotonate the alkaloids.
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Extract the alkaloids into a non-polar solvent (e.g., chloroform or ethyl acetate).
-
Combine the organic phases and concentrate to yield a crude alkaloid extract.[8]
-
-
Chromatographic Purification:
-
Subject the crude alkaloid extract to column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol).
-
Alternatively, utilize counter-current chromatography for efficient separation.[1]
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Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Combine the fractions containing pure yunaconitine and evaporate the solvent to obtain the purified compound.
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Analytical Methods
Instrumentation:
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HPLC system with a UV detector
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C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
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A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or phosphate (B84403) buffer) with the pH adjusted to be slightly basic (pH 8-9). The exact ratio and gradient will need to be optimized.
Procedure:
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Prepare a stock solution of yunaconitine standard in methanol.
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Prepare a series of calibration standards by diluting the stock solution.
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Prepare the sample by dissolving a known amount of the extract in the mobile phase and filtering through a 0.45 µm filter.
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Inject the standards and samples into the HPLC system.
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Monitor the elution at a suitable wavelength (e.g., 235 nm).
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Quantify yunaconitine in the sample by comparing its peak area with the calibration curve.
LC-MS/MS is a highly sensitive and specific method for the detection and quantification of yunaconitine in complex matrices such as biological fluids.[5][9]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
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C18 reversed-phase column
Mobile Phase:
-
A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.
Mass Spectrometry Parameters:
-
Operate in positive ion mode.
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Monitor specific precursor-to-product ion transitions for yunaconitine (e.g., m/z 660.4 → 526.3).
Sample Preparation (from Urine):
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To 1 mL of urine, add an internal standard.
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Perform liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate) at a basic pH.
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Evaporate the organic layer to dryness.
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Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[5]
Conclusion
Yunaconitine remains a compound of significant interest due to its potent biological activities and inherent toxicity. This technical guide provides a foundational understanding of its chemical and pharmacological properties. The detailed experimental protocols for its extraction, purification, and analysis are intended to aid researchers in their investigations of this complex natural product. Further research is warranted to fully elucidate its signaling pathways and to explore potential therapeutic applications through the development of less toxic derivatives or novel drug delivery systems.
References
- 1. Yunaconitine | CAS:70578-24-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. biorlab.com [biorlab.com]
- 3. Aconitine CAS#: 302-27-2 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Hidden aconite poisoning: identification of yunaconitine and related aconitum alkaloids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Hidden aconite poisoning: identification of yunaconitine and related aconitum alkaloids in urine by liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Extraction and purification technology for aconitine in monkshood - Eureka | Patsnap [eureka.patsnap.com]
- 8. daneshyari.com [daneshyari.com]
- 9. Measurement of yunaconitine and crassicauline A in small-volume blood serum samples by LC-MS/MS: tracing of aconite poisoning in clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
